

potential off-target effects of MK-0941 free base in research

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Compound of Interest

Compound Name: MK-0941 free base

Cat. No.: B3029692

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Technical Support Center: MK-0941 Free Base

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target and mechanism-based adverse effects of **MK-0941 free base**. The information is presented in a question-and-answer format with troubleshooting guides, detailed experimental protocols, and summary data tables.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MK-0941?

MK-0941 is a selective, orally active, allosteric glucokinase activator (GKA).[1][2] Glucokinase (GK), also known as hexokinase subtype IV, plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β -cells and mediating glucose disposal in the liver.[2][3] MK-0941 enhances the activity of glucokinase, which leads to increased glucose uptake and insulin secretion.[1][4]

Q2: What are the known potential off-target or adverse effects of MK-0941 in research?

While MK-0941 is reported to be highly selective for glucokinase over other hexokinase isoforms (≥ 100 -fold), its use has been associated with several mechanism-based adverse effects.[2][5] These are primarily extensions of its potent glucokinase activation. Key observations from preclinical and clinical studies include:

- **Hypoglycemia:** Overstimulation of glucokinase can disrupt the normal threshold for glucose-stimulated insulin secretion, leading to an increased risk of hypoglycemia.[2][5]
- **Increased Triglycerides:** Chronic activation of hepatic glucokinase may promote de novo lipogenesis, resulting in elevated plasma triglyceride levels.[2][6]
- **Increased Blood Pressure:** Clinical studies have reported an association between MK-0941 treatment and increases in both systolic and diastolic blood pressure.[2][7]
- **Lack of Sustained Efficacy:** Prolonged treatment with MK-0941 has been shown to lead to a deterioration of glycemic control.[2][6] This may be due to β -cell stress caused by the potent and continuous stimulation of insulin secretion, even at low glucose concentrations.[3]

Q3: How does the potency of MK-0941 vary with glucose concentration?

The activating effect of MK-0941 on glucokinase is dependent on the ambient glucose concentration. It is more potent at higher glucose levels.

Quantitative Data Summary

Table 1: In Vitro Potency of MK-0941 on Human Glucokinase

Parameter	Condition	Value	Reference
EC ₅₀	2.5 mM Glucose	240 nM	[1][4]
EC ₅₀	10 mM Glucose	65 nM	[1][4]
S _{0.5} for Glucose	1 μ M MK-0941	Decreased from 6.9 to 1.4 mM	[1][4]

Table 2: Observed Clinical and Preclinical Effects of MK-0941

Effect	Observation	Species	Reference
Hypoglycemia	Increased risk of clinically significant events (OR 2.120)	Human	[5]
Hypoglycemia	Increased risk of any hypoglycemic event (OR 1.584)	Human	[5]
Triglycerides	Modest median percent increase (up to 19% relative to placebo)	Human	[2]
Blood Pressure	Associated with significant increases in systolic and diastolic BP	Human	[2][7]
Insulin Secretion	17-fold increase with 10 μ M MK-0941	Isolated Rat Islets	[4]
Glucose Uptake	Up to 18-fold increase with 10 μ M MK-0941	Isolated Rat Hepatocytes	[4]

Troubleshooting Guide

Issue Encountered	Potential Cause	Recommended Action
Unexpectedly high levels of insulin secretion in vitro at low glucose concentrations.	Overstimulation of glucokinase by MK-0941.	Titrate MK-0941 concentration carefully. Consider running parallel experiments with a less potent glucokinase activator for comparison.
Cell stress or apoptosis observed in pancreatic β -cell cultures with prolonged exposure.	Potent and continuous glucokinase activation leading to β -cell exhaustion.	Limit the duration of exposure to MK-0941. Include recovery periods in your experimental design. Monitor markers of cellular stress.
In vivo studies show a decline in glucose-lowering efficacy over time.	Potential for β -cell desensitization or stress.	Measure insulin levels at multiple time points to assess β -cell function. Consider intermittent dosing schedules.
Elevated lipid levels in plasma or accumulation in hepatocytes in vivo.	Increased de novo lipogenesis due to sustained hepatic glucokinase activation.	Monitor plasma triglycerides and cholesterol. Perform histological analysis of liver tissue to assess lipid accumulation.

Experimental Protocols

In Vitro Glucokinase Activation Assay

This protocol is based on methodologies described in the literature for assessing the effect of compounds on glucokinase activity.

Objective: To determine the EC_{50} of MK-0941 for the activation of recombinant human glucokinase at different glucose concentrations.

Materials:

- Recombinant human glucokinase

- **MK-0941 free base**
- Glucose-6-phosphate dehydrogenase
- ATP
- NADP⁺
- D-Glucose
- Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, DTT)
- 384-well microplates
- Plate reader capable of measuring absorbance at 340 nm

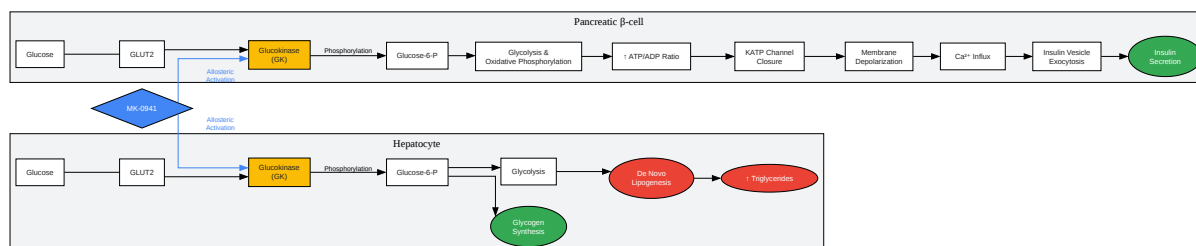
Procedure:

- Prepare Reagents:
 - Prepare a stock solution of MK-0941 in DMSO.
 - Create a serial dilution of MK-0941 in the assay buffer.
 - Prepare assay mixtures containing all components except the enzyme for different final glucose concentrations (e.g., 2.5 mM and 10 mM).
- Assay Protocol:
 - Add the serially diluted MK-0941 or vehicle control (DMSO) to the wells of the 384-well plate.
 - Add the assay mixture containing glucose to the wells.
 - Initiate the reaction by adding recombinant glucokinase to each well.
 - Incubate the plate at a controlled temperature (e.g., 30°C).

- Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance).
 - Plot the reaction velocity against the logarithm of the MK-0941 concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Visualizations

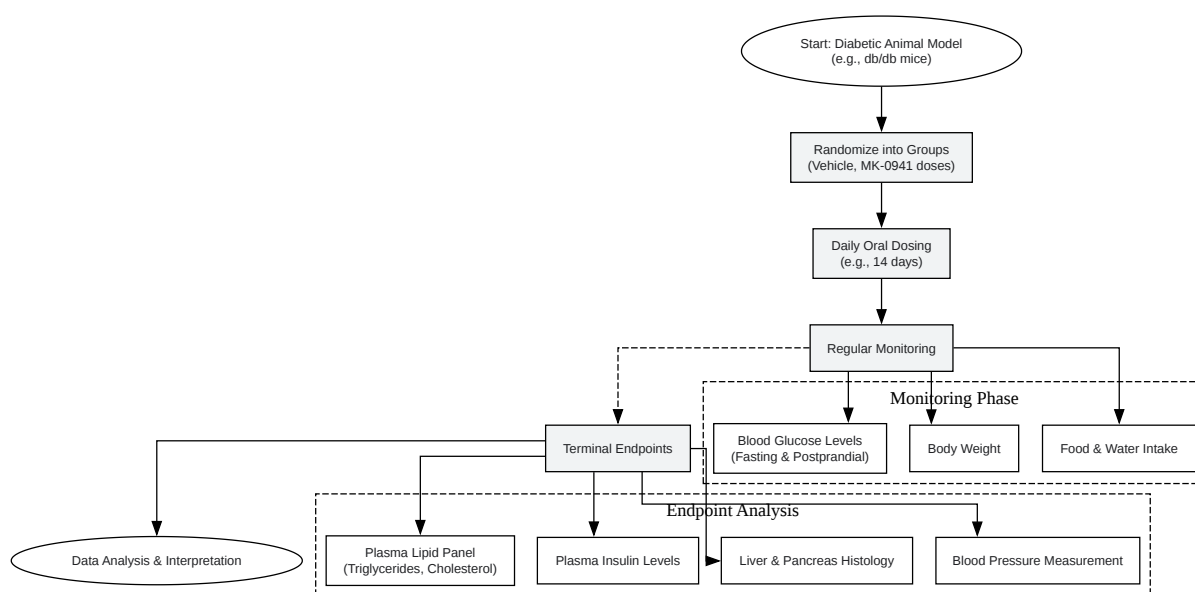
Signaling Pathway of MK-0941 Action



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Caption: Mechanism of MK-0941 in pancreatic β -cells and hepatocytes.

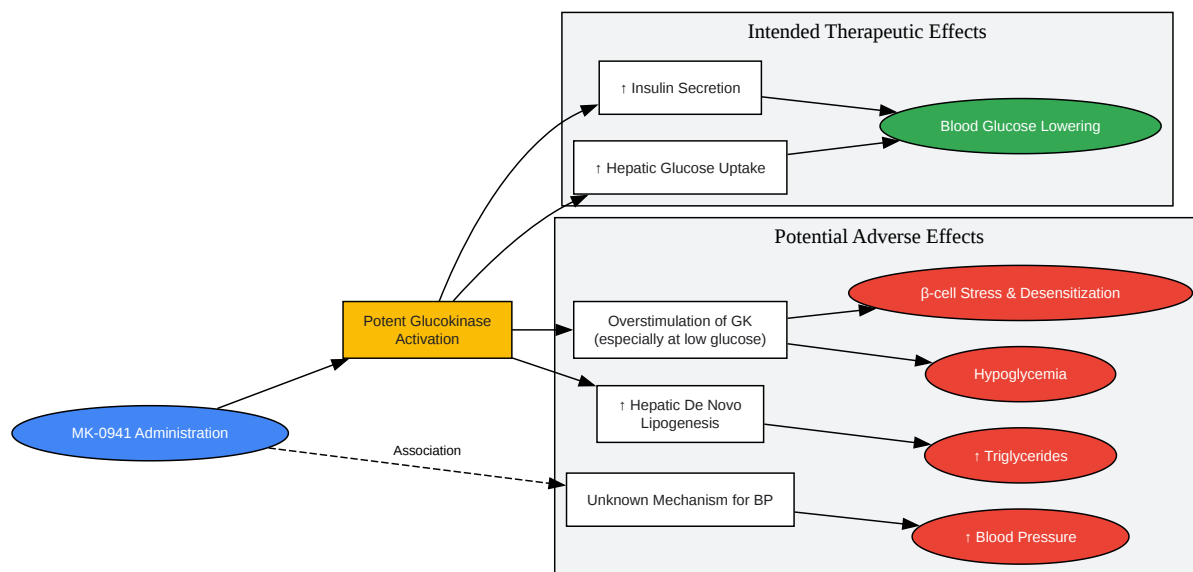
Experimental Workflow for In Vivo Efficacy and Safety Assessment



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Caption: Workflow for assessing MK-0941 in a diabetic animal model.

Logical Relationship of MK-0941's Effects



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Caption: Cause-and-effect relationships of MK-0941's actions.

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